Hydrogen isocyanide

Description

Properties

Molecular Formula |

CHN |

|---|---|

Molecular Weight |

27.025 g/mol |

IUPAC Name |

methanidylidyneazanium |

InChI |

InChI=1S/CHN/c1-2/h2H |

InChI Key |

QIUBLANJVAOHHY-UHFFFAOYSA-N |

SMILES |

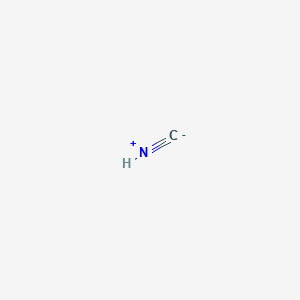

[C-]#[NH+] |

Canonical SMILES |

[C-]#[NH+] |

Synonyms |

hydrogen isocyanide isocyanic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Hydrogen Isocyanide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties of hydrogen isocyanide (HNC). A high-energy isomer of hydrogen cyanide (HCN), HNC is a molecule of significant interest in astrochemistry and provides a valuable model system for studying isomerization and the chemistry of reactive intermediates. This document provides key data, experimental methodologies, and visual representations of its chemical pathways to support further research and application.

Molecular and Spectroscopic Properties

This compound is a linear triatomic molecule with C∞v point group symmetry.[1] Its structure consists of a hydrogen atom bonded to a nitrogen atom, which is in turn bonded to a carbon atom (H-N-C).[2] This arrangement is in contrast to its more stable isomer, hydrogen cyanide (H-C≡N). HNC is a zwitterionic molecule, a characteristic that contributes to its large dipole moment, facilitating its detection in the interstellar medium.[1][3]

Tabulated Molecular and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, essential for its identification and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | HNC | [1] |

| Molecular Weight | 27.0253 g/mol | [4] |

| Geometry | Linear | [2][4] |

| Point Group | C∞v | [1][3] |

| H-N Bond Length | 0.986 Å | [5] |

| N-C Bond Length | 1.168 Å | [5] |

| Dipole Moment (μ) | 3.05 Debye | [1][6] |

| Rotational Constant (B₀) | 45332 MHz (1.5115 cm⁻¹) | [4][5] |

| Centrifugal Distortion (DJ) | 1.87 kHz | [5] |

Table 1: Molecular Properties of this compound. This table provides fundamental molecular data for HNC.

| Vibrational Mode | Description | Frequency (cm⁻¹) | Reference(s) |

| ν₁ | H-N Stretch | 3653 | [5] |

| ν₂ | Bending | 464 | [5] |

| ν₃ | N-C Stretch | 2024 | [5] |

Table 2: Fundamental Vibrational Frequencies of this compound. This table lists the primary vibrational modes of HNC as observed in spectroscopy.

Thermodynamic Properties

This compound is thermodynamically less stable than its isomer, hydrogen cyanide.[4] This energy difference and the barrier to isomerization are critical parameters in understanding its abundance and reactivity in various environments.

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔHf° at 298 K) | 192.45 ± 0.32 kJ/mol | [4] |

| Energy Difference (HNC - HCN) | 46.9 kJ/mol (3920 cm⁻¹) | [1][3] |

| Isomerization Barrier (HNC → HCN) | ~143.5 kJ/mol (~12000 cm⁻¹) | [3][5] |

| H-N Bond Dissociation Energy | ~3.6 eV | [4] |

| N-C Bond Dissociation Energy | ~8.0 eV | [4] |

Table 3: Thermodynamic Properties of this compound. This table presents key thermodynamic data for HNC, highlighting its energetic relationship with HCN.

Chemical Pathways and Relationships

The chemistry of this compound is intrinsically linked to that of hydrogen cyanide and their protonated form, HCNH⁺. The relative abundances of HNC and HCN are often used as a chemical thermometer in astrophysical environments.[7]

References

The Discovery and Synthesis of Hydrogen Isocyanide: A Technical Guide

Abstract

Hydrogen isocyanide (HNC), a high-energy isomer of hydrogen cyanide (HCN), is a molecule of significant interest in astrochemistry and fundamental chemical physics. First identified in the interstellar medium, its abundance and reactivity provide crucial insights into the chemical and physical conditions of diverse astronomical environments. This technical guide provides a comprehensive overview of the discovery and synthesis of HNC, tailored for researchers, scientists, and drug development professionals. It details the seminal astronomical observations that led to its discovery, outlines key laboratory synthesis protocols, and presents its fundamental spectroscopic and structural data in a clear, comparative format. Furthermore, this document illustrates the primary formation pathways of HNC through detailed diagrams, offering a deeper understanding of the chemical networks governing its existence.

Introduction

This compound is a linear triatomic molecule with the formula HNC. It is a tautomer of the more stable hydrogen cyanide (HCN), lying approximately 15 kcal/mol higher in energy[1]. Despite its lower thermodynamic stability, HNC is readily observed in a variety of astronomical sources, often with abundances comparable to HCN, particularly in cold, dense molecular clouds[1][2]. This intriguing observation is attributed to the kinetic control of chemical reactions in the low-temperature, low-density conditions of the interstellar medium (ISM) and a significant activation barrier for its isomerization to HCN[1][2]. The HNC/HCN abundance ratio has become a valuable diagnostic tool for probing the temperature and chemical evolution of interstellar clouds and star-forming regions[1][3].

This guide will first delve into the historical context of HNC's discovery, followed by a detailed exposition of the primary laboratory and interstellar synthesis routes. Quantitative molecular data are summarized in tabular form for easy reference. Finally, key reaction pathways are visualized using Graphviz to provide a clear conceptual framework of HNC chemistry.

Discovery of this compound

The existence of this compound was first predicted theoretically before its definitive identification[1]. The first observational evidence of HNC came in 1971 when Snyder and Buhl detected its rotational emission in the interstellar medium[1]. This discovery was made through radio astronomical observations of the J = 1→0 rotational transition at approximately 90.66 GHz[4]. This transition falls within a region of good atmospheric transparency, facilitating ground-based astronomical observations[4]. The initial detection was soon followed by numerous other observations in various interstellar environments, solidifying the importance of HNC in astrochemistry[4]. Interestingly, the discovery of HNC in space preceded its detailed characterization in a laboratory setting, highlighting the unique interplay between observational astronomy and laboratory spectroscopy[2].

Synthesis of this compound

The synthesis of HNC is a topic of interest both for laboratory studies and for understanding its prevalence in the ISM. Due to its inherent instability, laboratory synthesis often focuses on producing it as a transient species for spectroscopic analysis[1]. In the interstellar medium, HNC is formed through a variety of gas-phase and grain-surface reactions.

Laboratory Synthesis

Several methods have been developed for the laboratory generation of this compound. These techniques typically involve high-energy processes to overcome the thermodynamic preference for the HCN isomer.

One common laboratory method involves passing an electric discharge through hydrogen cyanide (HCN) gas or a mixture of ammonia (B1221849) (NH₃) and methane (B114726) (CH₄)[1]. The high-energy electrons in the discharge can induce isomerization of HCN or promote the formation of HNC from precursor fragments.

Experimental Protocol: Electric Discharge Synthesis of HNC

-

Apparatus: A flow-through gas cell equipped with two electrodes connected to a high-voltage power supply. The cell is connected to a vacuum line and a gas inlet system.

-

Precursors:

-

Option A: Dilute hydrogen cyanide (HCN) in an inert carrier gas (e.g., Argon).

-

Option B: A mixture of ammonia (NH₃) and methane (CH₄) in a molar ratio of approximately 1:1.

-

-

Procedure:

-

Evacuate the gas cell to a low pressure (typically a few millitorr).

-

Introduce the precursor gas or gas mixture into the cell at a controlled flow rate.

-

Apply a high-voltage AC or DC discharge between the electrodes. The specific voltage and current will depend on the cell geometry and gas pressure.

-

The products of the discharge, including HNC, are then typically flowed into a cryogenic trap for collection or directly into a spectrometer for analysis.

-

-

Analysis: The presence of HNC is confirmed by microwave or infrared spectroscopy, identifying its characteristic rotational or vibrational transitions.

Flash vacuum pyrolysis of certain nitrogen-containing organic compounds can yield HNC. A notable example is the pyrolysis of formamide (B127407) (HCONH₂).

Experimental Protocol: Pyrolysis of Formamide

-

Apparatus: A quartz or ceramic tube housed in a high-temperature furnace, connected to a vacuum system.

-

Precursor: Formamide (HCONH₂).

-

Procedure:

-

Heat the furnace to approximately 1000 K.

-

Introduce formamide vapor into the hot tube at a low pressure (around 0.1 Pa)[2].

-

The pyrolysis products, including HNC and HCN, are rapidly quenched and collected in a cryogenic matrix (e.g., solid argon at 10 K) for stabilization and subsequent spectroscopic analysis.

-

-

Yield: This method can produce HNC with a yield of approximately 15%[2].

Photolysis of precursor molecules isolated in inert gas matrices at low temperatures is another effective method for generating HNC for spectroscopic studies.

Experimental Protocol: Matrix Isolation Photolysis

-

Apparatus: A cryogenic system with a cold window (e.g., CsI) capable of reaching temperatures around 10 K. A UV light source (e.g., a mercury arc lamp or a hydrogen discharge lamp) is positioned to irradiate the matrix.

-

Precursors: Methyl azide (B81097) (CH₃N₃) or hydrogen cyanide (HCN) co-deposited with an inert gas (e.g., Argon).

-

Procedure:

-

A mixture of the precursor and a large excess of the matrix gas is deposited onto the cold window.

-

The resulting solid matrix is then irradiated with UV light. The photolysis of the precursor molecules generates reactive fragments that can recombine to form HNC.

-

The HNC molecules are trapped in the inert matrix, preventing their isomerization and allowing for detailed spectroscopic investigation.

-

-

Analysis: Infrared spectroscopy is typically used to identify the vibrational modes of the isolated HNC molecules[2][5].

Interstellar Synthesis

In the vast and cold expanses of the interstellar medium, HNC is believed to be formed through several key reaction pathways.

The most significant formation route for HNC in dense molecular clouds is the dissociative recombination of the protonated hydrogen cyanide ion (HCNH⁺) with an electron[1][6].

HCNH⁺ + e⁻ → HNC + H HCNH⁺ + e⁻ → HCN + H

The branching ratio for the formation of HNC in this reaction is substantial, making it a major source of interstellar HNC[1].

Gas-phase neutral-neutral reactions also contribute to the formation of HNC. For example, the reaction between the nitrogen atom and the methylidyne radical (CH) can produce HNC. More complex pathways involving radicals like the ethynyl (B1212043) radical (C₂H) can also lead to the formation of larger molecules from HNC[1].

The surfaces of interstellar dust grains, often coated with ice mantles, can act as catalytic sites for the formation of molecules. It has been proposed that the reaction between atomic hydrogen and the cyanide radical (CN) on water ice surfaces can lead to the formation of both HNC and HCN[1][7].

H + CN (on ice) → HNC H + CN (on ice) → HCN

These molecules can then be released into the gas phase through various desorption mechanisms.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | HNC | [4] |

| Molecular Weight | 27.0253 g/mol | [1] |

| Isomeric Energy | ~15 kcal/mol above HCN | [1] |

| Dipole Moment | ~3.05 Debye | [3][4] |

| Point Group | C∞v | [1][4] |

Table 2: Structural Parameters of this compound

| Parameter | Bond Length (Å) | Reference |

| H-N | 0.986 | [2] |

| N≡C | 1.168 | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Parameter | Value | Reference |

| Rotational Constant (B₀) | 45332 MHz (1.5115 cm⁻¹) | [1] |

| J = 1→0 Rotational Transition | ~90.66 GHz | [4] |

| ν₁ (N-H stretch) | ~3653 cm⁻¹ | [1][2] |

| ν₂ (N≡C stretch) | ~2024 cm⁻¹ | [1][2] |

| ν₃ (Bending mode) | ~464 cm⁻¹ | [2] |

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways of this compound.

Caption: Key interstellar synthesis pathways for HNC.

Caption: Common laboratory synthesis methods for HNC.

Conclusion

This compound, once a theoretical curiosity, has become a cornerstone molecule in the study of interstellar chemistry. Its discovery, enabled by advances in radio astronomy, opened a new window into the physical and chemical processes occurring in the vastness of space. The laboratory synthesis of HNC, though challenging, has provided the crucial spectroscopic data necessary to interpret astronomical observations and to probe the fundamental properties of this high-energy isomer. The interplay between astronomical detection and laboratory synthesis continues to deepen our understanding of the rich and complex chemistry of the cosmos. This guide has provided a foundational overview of the discovery and synthesis of HNC, with the aim of equipping researchers with the essential knowledge to further explore the role of this fascinating molecule in various scientific disciplines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. webqc.org [webqc.org]

- 3. This compound (HNC) [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 7. The Complex (Organic) Puzzle of the Formation of Hydrogen Cyanide and Isocyanide on Interstellar Ice Analogues - PMC [pmc.ncbi.nlm.nih.gov]

"HNC molecule spectroscopic constants"

An In-depth Technical Guide to the Spectroscopic Constants of the HNC Molecule

Introduction

Hydrogen isocyanide (HNC) is a linear triatomic molecule and a higher-energy isomer of hydrogen cyanide (HCN).[1][2] Despite being thermodynamically less stable than HCN, HNC is of significant interest in the field of astrochemistry due to its widespread presence and comparable abundance to HCN in the interstellar medium (ISM), particularly in cold molecular clouds.[1][3] Its distinct spectroscopic signature makes it a crucial tracer for the physical and chemical conditions of dense interstellar gas and a key species in understanding the complex puzzle of interstellar chemistry.[1] This guide provides a comprehensive overview of the core spectroscopic constants of HNC, details the experimental protocols for their determination, and visualizes key related processes.

Molecular Properties and Spectroscopic Data

The spectroscopic characterization of HNC is fundamental to its detection and the interpretation of its astronomical and laboratory spectra. Key properties include its rotational, vibrational, and electronic constants. HNC possesses a large dipole moment of approximately 3.05 Debye, which facilitates its observation via rotational spectroscopy.[1]

Rotational and Centrifugal Distortion Constants

Rotational spectroscopy, primarily in the microwave and millimeter-wave regions, provides highly precise values for the rotational constants, which relate to the molecule's moments of inertia. The most frequently observed transition for HNC is the J = 1→0 rotational transition.[1]

| Parameter | Symbol | Value | Units | Reference |

| Rotational Constant | B₀ | ~45332.5 | MHz | [1][3] |

| ~1.5121 | cm⁻¹ | [4] | ||

| Centrifugal Distortion Constant | D_J | 1.87 | kHz | [3] |

| J=1→0 Transition Frequency | ν(J=1→0) | ~90.665 | GHz | [1][3] |

Note: The B₀ value in MHz is derived from the J=1→0 transition frequency (ν = 2B₀). The value of 4532.5 MHz reported in one source appears to be a typo.[3]

Vibrational Frequencies

HNC, as a linear triatomic molecule, has three fundamental vibrational modes: the H-N stretch, the N≡C stretch, and a doubly degenerate bending mode. These are typically probed using infrared spectroscopy.

| Mode | Description | Symmetry | Frequency (Fundamental) | Units | Reference |

| ν₁ | H-N Stretch | Σ | 3653 | cm⁻¹ | [3][4] |

| ν₂ | N≡C Stretch | Σ | 2024 - 2029 | cm⁻¹ | [3][4][5] |

| ν₃ | H-N-C Bend | Π | 464 - 477 | cm⁻¹ | [3][4] |

Electronic Transitions

Electronic transitions involve the excitation of electrons to higher energy orbitals and are typically observed in the ultraviolet or visible regions. For HNC, these studies often involve photoionization.

| Transition | Description | Energy | Units | Reference |

| X¹Σ⁺ → X⁺ ²Σ⁺ | Adiabatic Ionization Energy | 12.011 ± 0.010 | eV | [6] |

| X¹Σ⁺ → A⁺ ²Π | Photoionization to 1st excited cationic state | 13.7 - 15.0 | eV | [6] |

Experimental Protocols

The determination of HNC's spectroscopic constants relies on several key experimental techniques. The choice of method depends on the specific constants being measured.

Microwave and Millimeter-Wave Spectroscopy

This technique is the primary method for determining rotational constants with high precision.

-

Sample Generation : In laboratory settings, HNC is often produced in situ, for example, through a glow discharge in a mixture containing hydrogen, nitrogen, and carbon precursors. For astronomical observations, radio telescopes are aimed at interstellar clouds where HNC is naturally present.[1]

-

Spectral Acquisition : A beam of microwave or millimeter-wave radiation is passed through the sample. The detector measures the radiation intensity as a function of frequency. At frequencies corresponding to rotational transitions (e.g., J=0 to J=1), the molecules absorb energy, resulting in a sharp absorption line in the spectrum.

-

Data Analysis : The frequencies of the observed rotational transitions are fitted to the standard energy level expression for a linear rotor, which includes terms for centrifugal distortion. This fitting process yields precise values for the rotational constant (B₀) and centrifugal distortion constants (e.g., D_J).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to measure the fundamental vibrational frequencies of HNC.

-

Sample Preparation : HNC can be synthesized and trapped in an inert gas matrix (like solid argon) at cryogenic temperatures.[5] This matrix isolation technique prevents the molecules from rotating and simplifies the vibrational spectrum.

-

Spectral Acquisition : A broad-spectrum infrared source is passed through the sample. The transmitted light is directed into a Michelson interferometer, and the resulting interferogram is recorded. A Fourier transform of the interferogram yields the infrared absorption spectrum.

-

Data Analysis : The absorption peaks in the spectrum correspond to the fundamental vibrational modes (stretches and bends) of the molecule. The positions of these peaks directly provide the vibrational frequencies (ν₁, ν₂, ν₃).[5]

Photoelectron Spectroscopy

This method is employed to determine the ionization energy of HNC.

-

Sample Ionization : A beam of HNC molecules in the gas phase is irradiated with a monochromatic source of high-energy photons (typically in the vacuum ultraviolet range).[6]

-

Electron Energy Analysis : When a photon's energy exceeds the ionization energy of the molecule, an electron is ejected. The kinetic energy of these photoelectrons is measured using an electron energy analyzer.

-

Data Analysis : The ionization energy (IE) is calculated by subtracting the measured kinetic energy of the electron (Eₖ) from the energy of the incident photon (hν): IE = hν - Eₖ. The spectrum shows the number of electrons detected at each kinetic energy, allowing for the determination of the adiabatic ionization energy.[6]

Visualizations

Experimental Workflow for Spectroscopic Constant Determination

Caption: A generalized workflow for determining molecular spectroscopic constants.

Interstellar Formation Pathway of HNC

Caption: Primary formation route of HNC in interstellar clouds.[3]

HCN to HNC Isomerization Pathway

Caption: Relative energy diagram for the HCN ⇌ HNC isomerization process.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. webqc.org [webqc.org]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Cyanides, Isocyanides, and Hydrides of Zn, Cd and Hg from Metal Atom and HCN Reactions: Matrix Infrared Spectra and Electronic Structure Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin band of the first photoionizing transition of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of spectroscopic constants from rovibrational configuration interaction calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Rotational Spectrum of Hydrogen Isocyanide (HNC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rotational spectrum of hydrogen isocyanide (HNC), a molecule of significant interest in astrochemistry and fundamental molecular physics. This document details the spectroscopic parameters of HNC and its isotopologues, outlines the experimental protocols for its observation, and provides a theoretical framework for the analysis of its rotational spectrum.

Introduction

This compound (HNC) is a linear triatomic molecule and a higher-energy isomer of hydrogen cyanide (HCN).[1][2] Its prevalence in the interstellar medium (ISM) makes it a crucial subject for astrophysical studies, where its rotational transitions are used to probe the physical and chemical conditions of molecular clouds.[1][3][4] In the laboratory, the study of HNC's rotational spectrum provides precise information about its molecular structure, dynamics, and the potential energy surface governing the HCN/HNC isomerization.[5][6][7] This guide serves as a technical resource for researchers utilizing rotational spectroscopy to study HNC and similar transient species.

Molecular Properties and Rotational Spectrum of HNC

HNC is a polar molecule with a large dipole moment, which gives rise to a strong rotational spectrum.[1] The rotational energy levels of a linear molecule like HNC are quantized and can be approximated by the rigid rotor model, with energies given by:

EJ = B J(J+1)

where J is the rotational quantum number and B is the rotational constant, which is inversely proportional to the molecule's moment of inertia. Centrifugal distortion, arising from the stretching of the molecule at higher rotational speeds, introduces a correction term:

EJ = B J(J+1) - D J2(J+1)2

Here, D is the centrifugal distortion constant. The selection rule for rotational transitions in a linear molecule is ΔJ = ±1.

Quantitative Spectroscopic Data

The following tables summarize the experimentally determined rotational constants, centrifugal distortion constants, and selected rotational transition frequencies for the main isotopologue of this compound (H¹⁴N¹²C) and its common isotopic variants.

Table 1: Molecular Constants of HNC and its Isotopologues

| Isotopologue | Rotational Constant (B₀) [MHz] | Centrifugal Distortion Constant (D₀) [MHz] | Reference(s) |

| H¹⁴N¹²C | 45332.005(40) | 0.1019(50) | [8] |

| H¹⁵N¹²C | 43954.36 | - | |

| H¹⁴N¹³C | 44265.78 | - | |

| D¹⁴N¹²C | 38207.7217(105) | - | [9] |

Table 2: Selected Rotational Transition Frequencies of H¹⁴N¹²C

| Transition (J' ← J") | Frequency [GHz] | Reference(s) |

| 1 ← 0 | 90.663568 | [1][10] |

| 2 ← 1 | 181.32475 | |

| 3 ← 2 | 271.98115 | [5] |

| 4 ← 3 | 362.63032 | [5] |

| 9 ← 8 | 815.8... | [8] |

Experimental Protocols

The measurement of the rotational spectrum of a transient species like HNC requires specialized experimental techniques. The two primary methods employed are millimeter/submillimeter-wave spectroscopy and Fourier-transform microwave (FTMW) spectroscopy. HNC is typically produced in situ within the spectrometer via a DC glow discharge of precursor gases.

Production of this compound

A common method for producing HNC for spectroscopic studies is through a DC glow discharge in a mixture of gases.

Precursor Gases:

-

A mixture of cyanogen (B1215507) (C₂N₂) and hydrogen (H₂).[5]

-

A mixture of nitrogen (N₂) and acetylene (B1199291) (C₂H₂).[5]

-

A mixture of methyl cyanide (CH₃CN) and helium (He).[5]

-

A mixture of methyl iodide (CH₃I) and nitrogen (N₂).[5]

Procedure:

-

Introduce a dilute mixture of the precursor gases (e.g., a few mTorr of the active gases in a buffer gas like He or Ar) into a vacuum chamber.

-

Initiate a DC glow discharge by applying a high voltage (typically several hundred to a few thousand volts) between two electrodes within the chamber.

-

The discharge creates a plasma environment where the precursor molecules are fragmented and react to form HNC. The concentration of HNC can be optimized by adjusting the gas mixture, pressure, and discharge current.

Millimeter and Submillimeter-Wave Spectroscopy

This technique involves passing a beam of millimeter or submillimeter-wave radiation through the gas sample and detecting the absorption of radiation at the rotational transition frequencies.

Experimental Setup:

-

Radiation Source: A frequency synthesizer followed by a series of multipliers (e.g., triplers) to generate the desired high-frequency radiation. A klystron can also be used as a fundamental source.[5]

-

Sample Cell: A free-space absorption cell through which the radiation and the gas mixture containing HNC pass.

-

Detector: A sensitive detector, such as a liquid-helium-cooled InSb hot electron bolometer, is used to measure the radiation power.[5]

-

Modulation and Detection: Frequency modulation of the source and phase-sensitive detection are typically employed to improve the signal-to-noise ratio.

Procedure:

-

Generate HNC in the absorption cell using the DC glow discharge method described above.

-

Sweep the frequency of the millimeter/submillimeter-wave radiation source across the expected range of HNC rotational transitions.

-

Record the detector output as a function of frequency. Absorption features corresponding to the rotational transitions of HNC will appear as dips in the detected power.

-

Calibrate the frequency axis of the spectrum using a known frequency standard.

Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution, high-sensitivity technique that is particularly well-suited for studying transient and weakly bound species.

Experimental Setup:

-

Vacuum Chamber: A high-vacuum chamber containing a Fabry-Pérot cavity.

-

Pulsed Nozzle: A pulsed valve introduces a supersonic jet of the precursor gas mixture into the vacuum chamber.

-

Microwave Source: A pulsed microwave source is used to excite the molecules.

-

Detector and Digitizer: A sensitive microwave detector and a fast digitizer are used to record the free induction decay (FID) signal.

Procedure:

-

A short pulse of the precursor gas mixture is introduced into the vacuum chamber through the pulsed nozzle, creating a supersonic expansion that cools the molecules to very low rotational temperatures (a few Kelvin).

-

A DC discharge is often applied at the nozzle orifice to generate HNC.

-

A short, high-power microwave pulse is directed into the Fabry-Pérot cavity. If the microwave frequency is resonant with a rotational transition of HNC, the molecules are coherently excited.

-

After the microwave pulse, the coherently rotating molecules emit a faint microwave signal called the free induction decay (FID).

-

This FID is detected, digitized, and Fourier-transformed to obtain the frequency-domain spectrum, which shows the rotational transitions with very high resolution.

Data Analysis

The analysis of the recorded rotational spectrum involves several steps to extract precise molecular constants.

-

Line Assignment: The observed spectral lines are assigned to specific rotational transitions (i.e., specific J' ← J" values). This is often done by comparing the observed spectrum to a predicted spectrum based on theoretical calculations or previous, less precise measurements.

-

Frequency Measurement: The center frequency of each assigned rotational line is precisely measured.

-

Fitting to a Hamiltonian: The measured transition frequencies are fit to a theoretical model Hamiltonian (e.g., the rigid rotor model with centrifugal distortion) using a least-squares fitting program.

-

Determination of Molecular Constants: The fitting procedure yields the spectroscopic constants, such as the rotational constant (B) and the centrifugal distortion constant (D).

-

Structure Determination: By measuring the rotational constants of different isotopologues, it is possible to determine the molecular structure (bond lengths and angles) with high precision.

Visualizations

The following diagrams illustrate the conceptual workflows for the experimental setups described above.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preparation and Photochemistry of Hydroxy Isocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. lisungroup.com [lisungroup.com]

- 5. enviro.fmph.uniba.sk [enviro.fmph.uniba.sk]

- 6. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vibrational Modes of Hydrogen Isocyanide (HNC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen isocyanide (HNC), a high-energy isomer of hydrogen cyanide (HCN), is a molecule of significant interest in astrophysics, chemical physics, and theoretical chemistry. Its unique bonding and energetic properties are deeply encoded in its vibrational spectrum. This technical guide provides a comprehensive overview of the vibrational modes of HNC, presenting key spectroscopic data, detailed experimental protocols for their determination, and conceptual visualizations to aid in understanding its molecular dynamics. This document is intended for researchers, scientists, and drug development professionals who may encounter the isocyanide functional group in their work and require a thorough understanding of its vibrational characteristics.

Introduction

This compound is a linear triatomic molecule with a zwitterionic electronic structure, formally represented as H-N⁺≡C⁻.[1] This contrasts with its more stable isomer, hydrogen cyanide (H-C≡N). The energetic difference and the isomerization barrier between HNC and HCN are fundamental topics in chemical kinetics and interstellar chemistry.[2] The vibrational modes of HNC are the primary means by which its structure, bonding, and environment are probed.

In the context of drug development, the isocyanide functional group can be found in various natural products and synthetic compounds. A detailed understanding of the vibrational signatures of a simple isocyanide like HNC can provide a valuable reference for the spectroscopic characterization of more complex molecules containing this moiety.

Molecular Geometry and Symmetry

This compound possesses a linear geometry and belongs to the C∞v point group.[1] The molecule consists of a hydrogen atom bonded to a nitrogen atom, which is in turn triple-bonded to a carbon atom. Microwave spectroscopy has enabled precise determination of its bond lengths.[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure and bond lengths of HNC.

Vibrational Modes of HNC

As a linear triatomic molecule, HNC has 3N-5 = 4 vibrational degrees of freedom. However, the bending mode is doubly degenerate, resulting in three fundamental vibrational frequencies. These modes are conventionally denoted as ν₁, ν₂, and ν₃.

-

ν₁: H-N Stretch: This mode corresponds to the stretching of the bond between the hydrogen and nitrogen atoms.

-

ν₃: N≡C Stretch: This mode involves the stretching of the triple bond between the nitrogen and carbon atoms.

-

ν₂: Bending Mode: This is a doubly degenerate mode representing the bending motion of the molecule.

The relationship between these fundamental modes is visualized in the following diagram.

Caption: The three fundamental vibrational modes of HNC.

Spectroscopic Data

The vibrational frequencies and rotational constants of HNC have been determined through a combination of experimental spectroscopy and high-level computational methods. The data presented below is crucial for the identification and characterization of HNC in various environments.

Vibrational Frequencies

The fundamental vibrational frequencies for HNC and its deuterated isotopologue, DNC, are summarized in the table below. These values have been obtained through techniques such as matrix-isolation infrared spectroscopy and gas-phase spectroscopy.[1][3]

| Vibrational Mode | Symmetry | HNC Frequency (cm⁻¹) | DNC Frequency (cm⁻¹) |

| ν₁ (H-N / D-N Stretch) | Σ | 3653[1][4] | ~2780 (Calculated) |

| ν₃ (N≡C Stretch) | Σ | 2024 - 2029[1][4] | ~1940 (Calculated) |

| ν₂ (Bending) | Π | 464 - 477[1][4] | ~370 (Calculated) |

Rotational and Centrifugal Distortion Constants

Rotational spectroscopy provides highly precise data on the molecular structure and rotational energy levels. The key parameters for HNC in its ground vibrational state are listed below.

| Spectroscopic Constant | Symbol | Value |

| Rotational Constant | B₀ | 4532.5 MHz[1] |

| Centrifugal Distortion Constant | D_J | 1.87 kHz[1] |

| Equilibrium Rotational Constant | Bₑ | 45496.7769(45) MHz[3] |

Experimental Protocols

The determination of the vibrational modes of HNC relies on sophisticated spectroscopic techniques. Below is a detailed methodology for a common approach, Fourier Transform Infrared (FTIR) Spectroscopy, as applied to HNC.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is a generalized representation based on experimental setups described in the literature.[3]

Objective: To measure the gas-phase infrared absorption spectrum of HNC to determine its fundamental vibrational frequencies and rotational constants.

Methodology:

-

Generation of HNC:

-

HNC is a transient species and must be generated in situ.

-

A common method involves a DC glow discharge through a mixture of precursor gases. For example, a mixture of cyanogen (B1215507) (C₂N₂) and hydrogen (H₂), or nitrogen (N₂) and acetylene (B1199291) (C₂H₂), can be used.[3]

-

The gases are introduced into a discharge cell at low pressure.

-

The discharge provides the energy to break chemical bonds and initiate reactions that form HNC.

-

-

Spectroscopic Measurement:

-

The gas mixture containing HNC flows through an absorption cell placed in the sample compartment of a high-resolution FTIR spectrometer.

-

A broadband infrared source is passed through the cell.

-

The transmitted light is directed into a Michelson interferometer.

-

The resulting interferogram is detected by a sensitive IR detector (e.g., a liquid nitrogen-cooled InSb or MCT detector).

-

-

Data Processing:

-

A Fourier transform is applied to the interferogram to obtain the frequency-domain absorption spectrum.

-

The spectrum is calibrated using well-known absorption lines of a reference gas (e.g., CO, N₂O).

-

The absorption lines corresponding to the rovibrational transitions of HNC are identified and their precise frequencies are measured.

-

-

Analysis:

-

The observed rovibrational lines are assigned to specific vibrational bands (ν₁, ν₂, ν₃) and rotational quantum numbers (J).

-

The line positions are fitted to a standard rovibrational energy level expression to extract the vibrational band origins (frequencies) and rotational constants for each vibrational state.

-

The logical workflow for this experimental procedure is depicted below.

Caption: Generalized workflow for HNC vibrational analysis.

Computational Approaches

Alongside experimental work, computational quantum chemistry plays a vital role in understanding the vibrational modes of HNC.

Methods:

-

Ab initio Calculations: High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are used to compute the potential energy surface of the molecule.[5]

-

Quartic Force Fields (QFFs): These are detailed mathematical representations of the potential energy surface near the equilibrium geometry. QFFs allow for the accurate calculation of both harmonic and anharmonic vibrational frequencies.[5][6]

-

Vibrational Perturbation Theory (VPT2): This theoretical framework is applied to the QFF to calculate spectroscopic constants and anharmonic vibrational frequencies, which can be directly compared with experimental results.[6]

These computational studies not only help in assigning experimental spectra but also provide data for vibrational states that are difficult to access experimentally.[7]

Conclusion

The vibrational modes of this compound are well-characterized through a powerful synergy of experimental spectroscopy and theoretical calculations. The fundamental frequencies for the H-N stretch, N≡C stretch, and the bending mode provide a distinctive spectroscopic fingerprint for this important molecule. The data and protocols outlined in this guide serve as a foundational resource for researchers in various scientific disciplines, from astrochemists probing the interstellar medium to chemists and drug development professionals characterizing molecules containing the isocyanide functional group. The continued refinement of both experimental and computational techniques will undoubtedly lead to an even deeper understanding of the complex dynamics of HNC and related molecules.

References

- 1. webqc.org [webqc.org]

- 2. High Accuracy ab Initio Calculations of Rotational-Vibrational Levels of the HCN/HNC System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Vibrational frequencies and spectroscopic constants for 1 3A' HNC and 1 3A' HOC+ from high-accuracy quartic force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamic Landscape of Hydrogen Isocyanide and Hydrogen Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen cyanide (HCN) and its higher-energy isomer, hydrogen isocyanide (HNC), are molecules of fundamental importance in chemistry, astrophysics, and prebiotic synthesis. Understanding their relative thermodynamic stability is crucial for modeling chemical environments, from interstellar clouds to planetary atmospheres and reaction pathways in organic synthesis. This technical guide provides a comprehensive overview of the thermodynamic stability of HNC versus HCN, presenting key quantitative data, detailing experimental and computational methodologies for their determination, and visualizing the isomerization pathways.

Introduction

The isomerization of hydrogen cyanide to this compound represents one of the simplest unimolecular rearrangements in chemistry. HCN is the thermodynamically more stable isomer and is the predominant form under terrestrial conditions. However, in the vast, cold expanses of the interstellar medium (ISM), the abundance of HNC can be comparable to, and sometimes even exceed, that of HCN.[1] This observation highlights that the HNC/HCN ratio is not solely governed by thermodynamic equilibrium in all environments and underscores the importance of kinetic factors and specific formation and destruction pathways. A thorough understanding of the thermodynamic parameters governing this isomer pair is essential for accurately modeling and predicting their behavior in diverse chemical systems.

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a chemical species is fundamentally described by its enthalpy of formation (ΔHf°), with lower values indicating greater stability. Hydrogen cyanide is thermodynamically more stable than this compound. The energy difference between the two isomers is a critical parameter in chemical models.

Enthalpy of Formation

The standard enthalpies of formation for HCN and HNC have been determined through a combination of experimental measurements and high-level theoretical calculations. The Active Thermochemical Tables (ATcT) provide a robust and internally consistent set of thermochemical data.

| Species | Formula | ΔHf° (0 K) (kJ/mol) | ΔHf° (298.15 K) (kJ/mol) |

| Hydrogen Cyanide | HCN | 129.66 ± 0.10 | 135.1 ± 0.8 (JANAF) |

| This compound | HNC | 192.00 ± 0.38 | 201.4 |

Data sourced from Active Thermochemical Tables and other cited literature.[1]

Isomerization Energy

The energy difference between the two isomers, also known as the isomerization energy, is a key value for understanding the equilibrium between HCN and HNC. High-level computational studies have provided precise values for this energy.

| Reaction | Isomerization Energy (0 K) | Method |

| HCN → HNC | 5212 ± 30 cm-1 | Active Thermochemical Tables (ATcT) |

| HCN → HNC | 5236 ± 50 cm-1 | HEAT-456QP level of theory |

The isomerization is an endothermic process, with HNC being higher in energy.[1]

Equilibrium Constant

The equilibrium constant (Keq) for the isomerization reaction HNC ⇌ HCN is temperature-dependent. At higher temperatures, the population of the less stable HNC isomer increases. The equilibrium constant can be calculated from the partition functions of the two isomers.

| Temperature (K) | Keq (HNC/HCN) | % HNC at Equilibrium |

| 1000 | 0.065 | 6.1% |

| 1500 | 0.134 | 11.8% |

| 2000 | 0.201 | 16.7% |

| 2500 | 0.260 | 20.6% |

| 3000 | 0.310 | 23.7% |

Data adapted from astrophysical studies.[2][3]

Experimental and Computational Methodologies

The determination of the thermodynamic properties of HNC and HCN relies on a synergistic approach combining experimental measurements and sophisticated computational chemistry.

Experimental Protocols

Gas-Phase Calorimetry: This technique is used to measure the enthalpy change of reactions, including combustion, from which the enthalpy of formation can be derived.

-

Principle: A known quantity of the substance is combusted in a bomb calorimeter, and the resulting temperature change of the surrounding water bath is measured.

-

Generalized Procedure:

-

A precisely weighed sample of a substance that can be converted to HCN (for which the reaction enthalpy is known) is placed in a constant-volume bomb calorimeter.

-

The bomb is filled with high-pressure oxygen.

-

The sample is ignited, and the temperature change of the calorimeter is recorded.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion.

-

The enthalpy of combustion of the sample is calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying and quantifying gas-phase molecules and can be used to monitor the kinetics of the HNC to HCN isomerization.

-

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum is a unique fingerprint of the molecule.

-

Generalized Procedure for Isomerization Kinetics:

-

A precursor to HNC is introduced into a heated gas cell with a known path length.

-

The cell is maintained at a constant temperature and pressure.

-

FTIR spectra are recorded at regular time intervals.

-

The characteristic absorption bands of HNC and HCN are monitored to determine their concentrations as a function of time.

-

From the concentration-time data, the rate constant for the isomerization can be determined, which provides information about the activation energy barrier.

-

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: These computational methods are essential for calculating the structures, energies, and vibrational frequencies of molecules.

-

Principle: These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

-

Generalized Workflow for Isomerization Energy Calculation:

-

Geometry Optimization: The molecular geometries of HCN, HNC, and the transition state connecting them are optimized to find the minimum energy structures.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or a transition state (one imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: High-level, computationally expensive methods (e.g., coupled-cluster methods like CCSD(T)) are used with large basis sets to calculate a more accurate electronic energy for the optimized geometries.

-

Energy Calculation: The total energy of each species is the sum of the electronic energy and the ZPVE. The isomerization energy is the difference in the total energies of HNC and HCN. The activation energy is the difference in energy between the transition state and HNC.

-

Isomerization Pathways

The conversion between HNC and HCN can proceed through different pathways, particularly in astrophysical environments where ions and radicals are prevalent.

Unimolecular Isomerization

The direct isomerization of HNC to HCN in the gas phase proceeds through a high-energy transition state.

Caption: Unimolecular isomerization pathway from HNC to HCN.

Proton-Catalyzed Isomerization

In the presence of protons (H+), the isomerization can be catalyzed through the formation of the linear protonated intermediate, HCNH+.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Hydrogen Isocyanide (HNC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen Isocyanide (HNC) is a molecule of significant interest in astrochemistry and theoretical chemistry. As a higher-energy isomer of hydrogen cyanide (HCN), its molecular structure and bonding characteristics provide valuable insights into chemical reactivity, particularly in interstellar environments. This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic properties of HNC. It details the experimental and computational methodologies used to elucidate these characteristics and presents key quantitative data in a structured format.

Molecular Structure and Geometry

This compound is a linear triatomic molecule with C∞v point group symmetry.[1] The atoms are arranged in the order H-N-C. Spectroscopic and computational studies have unequivocally confirmed its linear geometry.

The bonding in HNC is best described as zwitterionic, with a formal positive charge on the nitrogen atom and a formal negative charge on the carbon atom (H-N⁺≡C⁻).[2][3] This charge separation results in a significant dipole moment, making it readily detectable in the interstellar medium via rotational spectroscopy.[1] The molecule possesses 10 valence electrons, and its Lewis structure features a triple bond between the nitrogen and carbon atoms.[4][5]

Bond Lengths and Angles

The geometric parameters of HNC have been precisely determined through microwave spectroscopy and corroborated by high-level computational studies. The molecule is linear, with a bond angle of 180°.

| Parameter | Value (Å) | Experimental Method | Reference |

| r(H-N) | 0.986 | Microwave Spectroscopy | [2] |

| r(N≡C) | 1.168 | Microwave Spectroscopy | [2] |

| Bond Angle | Value (°) | ||

| ∠(HNC) | 180 | Microwave Spectroscopy | [4] |

Electronic Structure and Bonding

The electronic configuration of HNC involves sp hybridization of both the nitrogen and carbon atoms. This leads to the formation of a σ-bonding framework and two perpendicular π-bonds, constituting the N≡C triple bond.[2] The zwitterionic nature of the molecule, with formal charges of +1 on nitrogen and -1 on carbon, is a key feature of its electronic structure.[3][4][5] This charge distribution contributes to its high reactivity and significant dipole moment.

Dipole Moment

The large dipole moment of HNC is a direct consequence of its zwitterionic character and linear geometry.

| Property | Value (Debye) | Reference |

| Dipole Moment (μ) | 3.05 | [1][2] |

Spectroscopic Properties

The spectroscopic properties of HNC are crucial for its detection and characterization, particularly in astronomical observations.

Vibrational Spectroscopy

The fundamental vibrational frequencies of HNC have been determined through infrared spectroscopy, often in matrix-isolated environments to prevent isomerization to the more stable HCN.

| Mode | Symmetry | Description | Wavenumber (cm⁻¹) | Reference |

| ν₁ | Σ | N-H Stretch | ~3653 | [6] |

| ν₂ | Π | H-N-C Bend | ~477 | [6] |

| ν₃ | Σ | C≡N Stretch | ~2029 | [6] |

Rotational Spectroscopy

The rotational spectrum of HNC is characteristic of a linear rotor and is the primary means of its detection in the interstellar medium. The rotational constant (B₀) is directly related to the moment of inertia and, consequently, the bond lengths of the molecule.

| Property | Value (GHz) | Reference |

| Rotational Constant (B₀) | 45.332 | [2] |

Isomerism with Hydrogen Cyanide (HCN)

HNC is the higher-energy isomer of hydrogen cyanide (HCN), lying approximately 15 kcal/mol higher in energy.[3] Despite this thermodynamic instability, HNC is kinetically stable due to a significant activation barrier for the isomerization reaction to HCN. This allows for its existence and observation, particularly in the cold, low-density conditions of interstellar space.

Isomerization pathway from HNC to HCN.

Experimental Protocols

Synthesis of HNC for Spectroscopic Analysis

HNC is a transient species under normal laboratory conditions and is typically generated in situ for spectroscopic studies.

5.1.1. Pyrolysis of Methyl Azide (B81097):

Flash vacuum pyrolysis (FVP) of methyl azide (CH₃N₃) is a common method for producing gas-phase HNC.[2]

-

Precursor: Methyl azide (CH₃N₃) is synthesized by the reaction of sodium azide with methyl p-toluenesulfonate in a suitable solvent like dimethyl sulfoxide.[5]

-

Pyrolysis Conditions: The precursor is passed through a heated quartz tube at low pressure (typically 10⁻² to 10⁻³ torr). The pyrolysis temperature is generally in the range of 500-900 °C.[2]

-

Product Formation: Pyrolysis of methyl azide initially yields methanimine (B1209239) (CH₂=NH), which upon further decomposition at higher temperatures, produces HNC and its isomer HCN.[2] The product mixture is then rapidly cooled and directed into the spectrometer.

5.1.2. Photolysis of Matrix-Isolated Precursors:

For infrared spectroscopic studies, HNC is often generated by the photolysis of a suitable precursor isolated in a cryogenic inert gas matrix.[5]

-

Precursor: Methyl azide or other nitrogen-containing organic molecules are co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic substrate (e.g., a CsI window) at temperatures around 10-20 K.

-

Photolysis: The matrix is irradiated with ultraviolet (UV) light from a mercury arc lamp or a laser at specific wavelengths. The UV radiation induces photochemical decomposition of the precursor, leading to the formation of HNC trapped within the inert matrix.[5][7]

Microwave Spectroscopy

Chirped-pulse and cavity Fourier-transform microwave (FTMW) spectroscopy are powerful techniques for obtaining high-resolution rotational spectra of transient molecules like HNC.

-

Experimental Setup: A pulsed supersonic jet of the gas-phase sample (generated, for example, by pyrolysis) is expanded into a high-vacuum chamber. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Data Acquisition: The molecules in the jet are subjected to a short, high-power microwave pulse that polarizes the sample. The subsequent free induction decay (FID) of the coherent emission from the molecules is detected, and a Fourier transform of this signal yields the frequency-domain rotational spectrum.

-

Derivation of Bond Lengths:

-

The experimentally measured rotational transition frequencies are used to determine the rotational constant, B₀.

-

The moment of inertia, I, is calculated from the rotational constant using the relationship: I = h / (8π²B₀), where h is Planck's constant.

-

For a linear triatomic molecule like HNC, the moment of inertia is given by: I = μ_HN * r(H-N)² + μ_NC * r(N-C)² - (μ_HN * r(H-N) - μ_NC * r(N-C))² / (m_H + m_N + m_C), where μ are the reduced masses of the respective bonds and m are the atomic masses.

-

By measuring the rotational constants for different isotopologues of HNC (e.g., DNC, H¹⁵NC, HN¹³C), a set of simultaneous equations for the moments of inertia can be solved to determine the individual bond lengths, r(H-N) and r(N-C), with high precision.

-

Workflow for Microwave Spectroscopy of HNC.

Matrix-Isolation Infrared Spectroscopy

This technique allows for the study of the vibrational modes of unstable species like HNC.

-

Experimental Setup: A mixture of the precursor and an inert gas (e.g., Ar, N₂) in a high dilution ratio (typically 1:1000) is deposited onto a cold (10-20 K) infrared-transparent window (e.g., CsI).

-

In Situ Generation: The precursor in the matrix is photolyzed with a UV source to generate HNC.

-

Data Acquisition: The infrared spectrum of the matrix is recorded using a Fourier-transform infrared (FTIR) spectrometer before and after photolysis. The new absorption bands that appear are assigned to the vibrational modes of the product species, including HNC. Isotopic substitution (e.g., using deuterated precursors) is used to confirm the vibrational assignments.

Computational Chemistry Methods

Theoretical calculations are indispensable for complementing experimental data and providing deeper insights into the structure, bonding, and energetics of HNC.

-

Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) methods, such as B3LYP with large basis sets (e.g., aug-cc-pVTZ), are commonly used to predict the equilibrium geometry and vibrational frequencies of HNC.

-

High-Accuracy Energy Calculations: For more accurate energies, such as the isomerization energy barrier, higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.

-

Potential Energy Surface Mapping: Computational methods are used to map the potential energy surface for the HNC ⇌ HCN isomerization reaction, identifying the transition state structure and calculating the activation energy.

References

The Gas-Phase Chemistry of Hydrogen Isocyanide (HNC) in the Interstellar Medium: A Technical Guide

Abstract

Hydrogen isocyanide (HNC), a high-energy isomer of hydrogen cyanide (HCN), is a ubiquitous molecule in the interstellar medium (ISM). Its abundance and its ratio relative to HCN serve as a crucial diagnostic tool for the physical and chemical conditions of various interstellar environments, from cold, dense molecular clouds to the complex regions of star and planet formation. This technical guide provides an in-depth analysis of the gas-phase chemistry of HNC, detailing its primary formation and destruction pathways, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing the complex chemical networks that govern its interstellar existence. This document is intended for researchers, scientists, and professionals in the fields of astrochemistry, astrophysics, and related disciplines.

Introduction

The presence of this compound (HNC) in the interstellar medium, often in abundances comparable to its more stable isomer, hydrogen cyanide (HCN), presents a fascinating puzzle in astrochemistry. Despite being energetically less favorable by approximately 0.64 eV, HNC is readily detected in a wide array of astronomical sources.[1] This phenomenon underscores the non-equilibrium nature of interstellar chemistry, where kinetic factors often dominate over thermodynamic stability. The HNC/HCN abundance ratio has emerged as a sensitive tracer of gas temperature, with ratios approaching unity in cold, quiescent clouds and significantly exceeding unity in warmer, more dynamic regions.[2] Understanding the intricate network of gas-phase reactions that control the formation, destruction, and isomerization of HNC is therefore paramount to interpreting observational data and refining our models of the chemical evolution of the cosmos.

This guide synthesizes current knowledge on the gas-phase chemistry of HNC, providing a comprehensive resource for researchers. We will delve into the primary reaction pathways, present quantitative data on reaction rates and molecular abundances, describe the experimental techniques used to probe these processes in the laboratory, and offer a visual representation of the core chemical network.

Core Chemical Pathways

The gas-phase chemistry of HNC is fundamentally linked to that of HCN, with many formation and destruction pathways being interconnected. The key chemical processes can be broadly categorized into formation, destruction, and isomerization reactions.

Formation of HNC

The principal gas-phase formation route for HNC in cold, dense interstellar clouds is the dissociative recombination of protonated hydrogen cyanide (HCNH⁺) .[3] This reaction is highly efficient at low temperatures and is believed to produce HNC and HCN in roughly equal proportions.

Primary Formation Reaction:

-

HCNH⁺ + e⁻ → HNC + H

-

HCNH⁺ + e⁻ → HCN + H

Another significant formation pathway, particularly in regions with a sufficient abundance of methylene (B1212753) (CH₂), is the neutral-neutral reaction between the nitrogen atom and CH₂.[3]

Secondary Formation Reaction:

-

N + CH₂ → HNC + H

Destruction of HNC

HNC is primarily destroyed through reactions with various ions and neutral species. Reactions with abundant interstellar ions such as H₃⁺, HCO⁺, and He⁺ are major loss pathways.

Key Destruction Reactions:

-

HNC + H₃⁺ → HCNH⁺ + H₂

-

HNC + HCO⁺ → HCNH⁺ + CO

-

HNC + He⁺ → C⁺ + N + H + He

-

HNC + C⁺ → C₂N⁺ + H

In warmer regions, reactions with neutral atoms, particularly atomic hydrogen (H) and oxygen (O), become increasingly important. The reaction with atomic hydrogen can lead to the isomerization of HNC to the more stable HCN.

Neutral-Neutral Destruction and Isomerization:

-

HNC + H → HCN + H

-

HNC + O → NH + CO

Isomerization

The interconversion between HNC and HCN is a critical process influencing their abundance ratio. Besides the reaction with atomic hydrogen, the reaction of HNC with the carbon atom (C) provides a very efficient pathway for isomerization to HCN, especially when the abundance of atomic carbon is high.[3]

Key Isomerization Reaction:

-

C + HNC → HCN + C

Quantitative Data

The following tables summarize the key quantitative data related to the gas-phase chemistry of HNC in the interstellar medium, including reaction rate coefficients and observed column densities and abundance ratios.

Key Gas-Phase Reaction Rate Coefficients

The rates of chemical reactions are critical for accurately modeling the abundance of HNC. The following table presents a selection of important gas-phase reactions involving HNC, along with their temperature-dependent rate coefficients, typically expressed in the Arrhenius-Kooij form: k(T) = α (T/300)β exp(-γ/T).

| Reaction | α (cm³ s⁻¹) | β | γ (K) | Temperature Range (K) | Reference(s) |

| Formation | |||||

| HCNH⁺ + e⁻ → HNC + H | 2.6 x 10⁻⁷ | -0.5 | 0 | 10 - 300 | [3] |

| N + CH₂ → HNC + H | 1.0 x 10⁻¹⁰ | 0 | 0 | 10 - 300 | [3] |

| Destruction & Isomerization | |||||

| HNC + H₃⁺ → HCNH⁺ + H₂ | 2.2 x 10⁻⁹ | -0.5 | 0 | 10 - 300 | [3] |

| HNC + HCO⁺ → HCNH⁺ + CO | 1.6 x 10⁻⁹ | -0.5 | 0 | 10 - 300 | [3] |

| HNC + C⁺ → C₂N⁺ + H | 1.4 x 10⁻⁹ | -0.5 | 0 | 10 - 300 | [3] |

| HNC + H → HCN + H | 1.0 x 10⁻¹⁰ | 0 | 1200 | > 40 | [4] |

| C + HNC → HCN + C | 1.0 x 10⁻¹⁰ | 0 | 0 | 10 - 300 | [3] |

Note: The rate coefficients for ion-molecule reactions are often assumed to be temperature-independent or have a slight negative temperature dependence (β = -0.5) based on Langevin theory.

Observed HNC Column Densities and HNC/HCN Ratios

The column density of HNC and its ratio to HCN vary significantly across different interstellar environments, reflecting the diverse physical conditions.

| Source Type | Source Name | HNC Column Density (cm⁻²) | HNC/HCN Ratio | Temperature (K) | Reference(s) |

| Cold Dense Cloud | TMC-1 | ~10¹⁴ | ~1 | ~10 | [3] |

| Cold Dense Cloud | L134N | ~10¹⁴ | ~1 | ~10 | [3] |

| Protoplanetary Disk | TW Hya | (1-10) x 10¹² | 0.1 - 0.2 | Varies with radius | [5][6] |

| Protoplanetary Disk | HD 163296 | (1-10) x 10¹² | 0.14 ± 0.05 | Varies with radius | [5] |

| Starburst Galaxy | M82 | - | Varies spatially | - | [7] |

| Starburst Galaxy | NGC 253 | - | >1 | - | [7] |

Experimental and Observational Protocols

The study of HNC's gas-phase chemistry relies on a combination of laboratory experiments, observational astronomy, and theoretical modeling.

Laboratory Experimental Protocols

4.1.1. Ion Trap Experiments for Measuring Ion-Molecule Reaction Rates

A common technique to measure the rate coefficients of ion-molecule reactions at interstellar temperatures is the use of a temperature-variable radio-frequency (RF) ion trap, such as a 22-pole trap.[1][8]

-

Ion Production and Selection: Primary ions (e.g., CN⁺) are produced in an ion source, mass-selected by a quadrupole mass filter, and injected into the ion trap.[1]

-

Trapping and Thermalization: The ions are confined by the RF field of the trap. A buffer gas, typically helium, is introduced into the trap to cool the ions to the desired temperature (as low as 17 K).[1]

-

Reaction with Neutral Reagent: A neutral reactant gas (e.g., H₂) is introduced into the trap at a known number density.[8]

-

Product Detection: After a specific trapping time, the ions are extracted from the trap and mass-analyzed by a second quadrupole mass spectrometer to determine the abundance of reactant and product ions.

-

Rate Coefficient Determination: By monitoring the decay of the reactant ion signal and the growth of the product ion signal as a function of the neutral reactant density and trapping time, the reaction rate coefficient can be determined.[9]

4.1.2. Dissociative Recombination Measurements in Storage Rings

The branching ratios of dissociative recombination reactions, such as that of HCNH⁺, are crucial for determining the relative production rates of HNC and HCN. These are often measured using heavy-ion storage rings.

-

Ion Beam Production and Acceleration: A beam of the desired ions (e.g., HCNH⁺) is produced, accelerated to high energies (MeV), and injected into the storage ring.

-

Electron Cooling and Merging: The ion beam is merged with a co-propagating, velocity-matched electron beam in an "electron cooler." This cools the ion beam and provides the electrons for the recombination reaction.

-

Product Detection: The neutral products of the dissociative recombination are not deflected by the ring's magnetic fields and travel in a straight line to a detector. The detector, often a combination of microchannel plates and a position-sensitive anode, can determine the masses and kinetic energies of the fragments.

-

Branching Ratio Determination: By analyzing the types and energies of the detected fragments, the different product channels of the dissociative recombination reaction and their respective branching ratios can be determined.

Observational Protocols

4.2.1. Millimeter and Submillimeter Astronomy

The primary method for observing HNC in the interstellar medium is through the detection of its rotational transitions at millimeter and submillimeter wavelengths.

-

Telescopes: Single-dish telescopes (e.g., IRAM 30m, Green Bank Telescope) and interferometers (e.g., Atacama Large Millimeter/submillimeter Array - ALMA) are used.

-

Transitions: The J=1-0 rotational transition of HNC at approximately 90.66 GHz is one of the most commonly observed lines. Higher-J transitions are used to probe denser and warmer gas.

-

Data Analysis: The observed line intensities are used to derive the column density of HNC, which is the number of molecules per unit area along the line of sight. This requires knowledge of the excitation temperature of the molecule.

-

Abundance Ratios: By observing the corresponding transitions of HCN and its isotopologues, the HNC/HCN abundance ratio can be determined. This ratio is a key diagnostic of the physical conditions of the emitting gas.

Visualization of Chemical Networks

The following diagrams, generated using the DOT language, illustrate the core gas-phase chemical network for HNC in the interstellar medium.

Caption: Core formation and destruction pathways of HNC.

Caption: Key precursor pathways leading to HNC and HCN.

Conclusion

The gas-phase chemistry of HNC in the interstellar medium is a rich and complex field of study. The dissociative recombination of HCNH⁺ stands out as the primary formation mechanism in cold environments, leading to comparable abundances of HNC and HCN. In warmer regions, neutral-neutral reactions, particularly those involving atomic hydrogen and carbon, play a crucial role in destroying HNC and facilitating its isomerization to the more stable HCN. The HNC/HCN abundance ratio has thus proven to be a valuable probe of the thermal conditions of the interstellar gas.

Continued advancements in laboratory experiments, particularly at low temperatures, and high-resolution astronomical observations with facilities like ALMA, will further refine our understanding of HNC chemistry. These efforts, coupled with increasingly sophisticated chemical models, will undoubtedly unveil new insights into the chemical processes that shape the molecular universe. This guide provides a foundational understanding of the current state of knowledge, serving as a valuable resource for researchers navigating this dynamic field.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Exploring HNC and HCN line emission as probes of the protoplanetary disk temperature | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. [1506.03820] HNC in Protoplanetary Disks [arxiv.org]

- 7. aanda.org [aanda.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

The Chemistry of Interstellar Isomers: A Deep Dive into HNC Formation and Destruction in Molecular Clouds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the formation and destruction pathways of hydrogen isocyanide (HNC) in the unique environment of molecular clouds. This whitepaper provides a detailed analysis of the chemical reactions governing the abundance of this crucial interstellar molecule, presenting quantitative data in accessible formats and outlining the experimental and observational methodologies used to study these processes.

This compound (HNC) and its more stable isomer, hydrogen cyanide (HCN), are ubiquitous molecules in the interstellar medium (ISM) and serve as important tracers of physical conditions in molecular clouds, the birthplaces of stars and planets. The relative abundance of these two isomers, the HNC/HCN ratio, is particularly sensitive to temperature, making it a valuable tool for probing the thermal structure of these cold, dense regions.[1][2] Understanding the chemical networks that control the formation and destruction of HNC is therefore critical for interpreting astronomical observations and refining our models of interstellar chemistry.

Core Chemical Pathways

The chemistry of HNC in molecular clouds is primarily driven by a complex network of gas-phase ion-molecule and neutral-neutral reactions. At the cold temperatures characteristic of these environments (around 10 K), reactions must be exothermic and have little to no activation energy barrier to proceed efficiently.[3]

Formation Pathways

The dominant formation pathway for both HNC and HCN is the dissociative recombination of the protonated cyanide ion (HCNH+) .[4][5][6] This reaction is a crucial hub in the chemistry of these isomers.

HCNH⁺ + e⁻ → HNC + H HCNH⁺ + e⁻ → HCN + H

The branching ratio of this reaction, which dictates the relative production rates of HNC and HCN, is a critical parameter in chemical models. While some studies suggest nearly equal yields, others indicate a slight preference for the HCN channel.[5] The precursor ion, HCNH⁺, is itself formed through a series of ion-molecule reactions, with key formation routes including the reaction of HCN and HNC with major interstellar ions like H₃⁺ and HCO⁺.[4][6]

Another significant formation route for HCN, and by extension HNC, is the neutral-neutral reaction between the methylene (B1212753) radical (CH₂) and atomic nitrogen (N).[4][6]

CH₂ + N → HCN + H

While this reaction directly produces HCN, subsequent isomerization can lead to the formation of HNC.

Destruction and Isomerization Pathways

HNC is a less stable isomer than HCN, and at higher temperatures, it can be efficiently converted to HCN through isomerization reactions. A key gas-phase reaction responsible for this conversion is the reaction with atomic hydrogen:

HNC + H → HCN + H

The rate of this reaction is highly temperature-dependent due to an activation energy barrier.[7] At the low temperatures of dark molecular clouds, this reaction is slow, allowing HNC to persist. However, in warmer regions, this process becomes a significant destruction pathway for HNC and a formation pathway for HCN, leading to a decrease in the HNC/HCN ratio.

Another important destruction mechanism for HNC is its reaction with abundant interstellar ions. Reactions with ions such as H⁺, He⁺, H₃⁺, H₃O⁺, and HCO⁺ can lead to the destruction of HNC or its conversion to other species.[6] For instance:

HNC + H₃⁺ → HCNH⁺ + H₂

This reaction effectively cycles HNC back into the HCNH⁺ pool, where it can then reform as either HNC or HCN.

In regions exposed to ultraviolet radiation, such as photon-dominated regions (PDRs), photodissociation becomes a dominant destruction mechanism for both HNC and HCN, breaking them down into CN and H.[4]

Quantitative Analysis of Key Reactions

The following tables summarize the key gas-phase reactions involved in the formation and destruction of HNC in molecular clouds, with rate coefficients taken from the UMIST Database for Astrochemistry. The rate coefficients are expressed in the form k = α (T/300)^β exp(-γ/T) cm³ s⁻¹.

| Reaction | α | β | γ | Temperature Range (K) | Type |

| HCNH⁺ + e⁻ → HNC + H | 2.83 x 10⁻⁷ | -0.65 | 0 | 10 - 300 | Dissociative Recombination |

| HCNH⁺ + e⁻ → HCN + H | 2.83 x 10⁻⁷ | -0.65 | 0 | 10 - 300 | Dissociative Recombination |

| CH₂ + N → HCN + H | 7.50 x 10⁻¹¹ | 0 | 0 | 10 - 41000 | Neutral-Neutral |

| CN + H₂ → HCN + H | 1.46 x 10⁻¹⁰ | 0 | 1150 | 50 - 2500 | Neutral-Neutral |

Table 1: Key HNC and HCN Formation Reactions.

| Reaction | α | β | γ | Temperature Range (K) | Type |

| HNC + H → HCN + H | 2.00 x 10⁻¹¹ | 0.5 | 1200 | 10 - 41000 | Isomerization |

| HNC + C → C₂N + H | 1.00 x 10⁻¹⁰ | 0 | 0 | 10 - 41000 | Neutral-Neutral |

| HNC + H₃⁺ → HCNH⁺ + H₂ | 2.80 x 10⁻⁹ | -0.5 | 0 | 10 - 41000 | Ion-Molecule |

| HNC + HCO⁺ → HCNH⁺ + CO | 1.40 x 10⁻⁹ | -0.5 | 0 | 10 - 41000 | Ion-Molecule |

| HNC + H⁺ → HCN⁺ + H | 1.00 x 10⁻⁹ | 0 | 0 | 10 - 41000 | Ion-Molecule |

| HNC + He⁺ → C⁺ + N + H + He | 1.00 x 10⁻⁹ | 0 | 0 | 10 - 41000 | Ion-Molecule |

| HCN + H₃⁺ → HCNH⁺ + H₂ | 2.80 x 10⁻⁹ | -0.5 | 0 | 10 - 41000 | Ion-Molecule |

| HCN + HCO⁺ → HCNH⁺ + CO | 1.40 x 10⁻⁹ | -0.5 | 0 | 10 - 41000 | Ion-Molecule |

Table 2: Key HNC and HCN Destruction and Isomerization Reactions.

Experimental and Observational Methodologies

Our understanding of HNC chemistry is built upon a combination of laboratory experiments, theoretical calculations, and astronomical observations.

Experimental Protocols

Low-Temperature Ion-Molecule Reaction Studies: The rates of ion-molecule reactions at the low temperatures of molecular clouds are often studied using ion trap techniques. A common setup involves a multipole radiofrequency ion trap, which can be cryogenically cooled.[3][4]

-

Ion Production and Selection: Ions of interest are typically generated in an external source, such as through electron impact or in a plasma discharge. They are then mass-selected and guided into the ion trap.

-

Trapping and Cooling: The ions are confined within the trap by radiofrequency electric fields. A buffer gas, typically helium or hydrogen, is introduced into the trap to collisionally cool the ions to the desired low temperature.

-

Reaction with Neutral Gas: A neutral reactant gas is then introduced into the trap at a known density.

-

Product Detection: After a specific reaction time, the ions are extracted from the trap and their masses are analyzed, often using a time-of-flight mass spectrometer, to determine the abundance of reactant and product ions. The reaction rate coefficient can then be derived from the change in ion abundances over time.

Observational Techniques

Radio Astronomy: The abundances of HNC and HCN in molecular clouds are determined through observations of their rotational transitions using radio telescopes.

-

Telescopes: Large single-dish telescopes (like the IRAM 30m) and interferometers (like the Atacama Large Millimeter/submillimeter Array - ALMA) are used to detect the faint emission from these molecules.

-

Spectral Line Observations: By tuning the telescope's receiver to the specific frequencies of the rotational transitions of HNC and HCN (and their isotopologues), astronomers can create spectra that show the intensity of the emission as a function of velocity.

-

Column Density Determination: The integrated intensity of a spectral line is proportional to the column density of the molecule along the line of sight (the number of molecules per unit area). To convert the observed intensity to a column density, a model of the excitation conditions of the molecule is required. This often involves solving the equations of radiative transfer, which account for both collisional and radiative processes that populate the rotational energy levels.[8]

-

Abundance Ratios: By observing the same transitions for both HNC and HCN, and for their less abundant isotopologues (e.g., H¹³CN, HN¹³C) which are less affected by optical depth effects, the HNC/HCN abundance ratio can be reliably determined.[2][9]

Visualizing the Chemical Network

The intricate relationships between the various species involved in HNC chemistry can be visualized using reaction network diagrams.